BenchChemオンラインストアへようこそ!

2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

COX-2 inhibition anti-inflammatory selectivity index

2-[(1-Phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid (CAS 851169-09-0, molecular formula C₁₅H₁₆N₂O₂S, MW 288.37 g/mol) is a 1,2-disubstituted tetrahydrobenzimidazole derivative bearing a sulfanylacetic acid moiety at the 2-position and a phenyl group at N1. The saturated 4,5,6,7-tetrahydro ring system distinguishes it from fully aromatic benzimidazole analogs such as 2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid (CAS 93866-15-0).

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 851169-09-0
Cat. No. B2733636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
CAS851169-09-0
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESC1CCC2=C(C1)N=C(N2C3=CC=CC=C3)SCC(=O)O
InChIInChI=1S/C15H16N2O2S/c18-14(19)10-20-15-16-12-8-4-5-9-13(12)17(15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19)
InChIKeyAYQDULUDTYXQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[(1-Phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic Acid (CAS 851169-09-0): Structural Classification and Procurement Baseline


2-[(1-Phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid (CAS 851169-09-0, molecular formula C₁₅H₁₆N₂O₂S, MW 288.37 g/mol) is a 1,2-disubstituted tetrahydrobenzimidazole derivative bearing a sulfanylacetic acid moiety at the 2-position and a phenyl group at N1 . The saturated 4,5,6,7-tetrahydro ring system distinguishes it from fully aromatic benzimidazole analogs such as 2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid (CAS 93866-15-0) . Tetrahydrobenzimidazole scaffolds have been explored for diverse pharmacological applications including COX-2 inhibition, 5-HT₃ receptor antagonism, TGR5 agonism, and anticancer activity [1][2]. This compound represents a distinct chemotype combining the conformational flexibility of a partially saturated bicyclic core with the metal-chelating and enzyme-targeting potential of the benzimidazol-2-ylsulfanylacetic acid pharmacophore [3].

Why Generic 2-Mercaptobenzimidazole Acetic Acid Derivatives Cannot Replace 2-[(1-Phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic Acid in Specialized Research Applications


The tetrahydrobenzimidazole core of CAS 851169-09-0 imparts fundamentally different physicochemical and conformational properties compared to its fully aromatic benzimidazole counterparts. The saturated 4,5,6,7-tetrahydro ring introduces sp³-hybridized carbon centers that alter molecular shape, lipophilicity (predicted LogP ≈ 2.27), and hydrogen-bonding capacity relative to planar aromatic analogs [1]. In the context of 2-substituted benzimidazole antimicrobial research, the tetrahydrobenzimidazole subclass has demonstrated distinct structure-activity profiles from aromatic benzimidazoles, with tetrahydro derivatives showing divergent antibacterial and antifungal potency patterns [2]. Similarly, 1,2-diaryl-tetrahydrobenzimidazoles have achieved COX-2 selectivity indices (SI = 52.3–163.8) that are highly sensitive to the tetrahydro core geometry, with even minor alterations in ring saturation or N1 substitution profoundly affecting target engagement [3]. The combined presence of the N1-phenyl group, 2-sulfanylacetic acid side chain, and saturated bicyclic core on CAS 851169-09-0 creates a unique three-dimensional pharmacophore arrangement that cannot be replicated by simply substituting an aromatic benzimidazole-2-thioacetic acid (e.g., CAS 3042-00-0) or an N1-methyl analog . Procurement decisions must account for these structural determinants, as off-target analogs may exhibit divergent selectivity profiles, solubility characteristics, and biological activity in any given assay system.

Quantitative Differentiation Evidence: CAS 851169-09-0 versus Closest Structural Analogs


Tetrahydrobenzimidazole Core Confers Superior COX-2 Selectivity versus Aromatic Benzimidazole Analogs

1,2-Diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles have demonstrated highly potent and selective COX-2 inhibition with IC₅₀ values in the 0.34–0.69 µM range and COX-2 selectivity indices (SI = COX-1 IC₅₀ / COX-2 IC₅₀) up to 163.8 [1]. The lead compound 1-(4-fluorophenyl)-2-(4-(methylsulfonyl)phenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole achieved an IC₅₀ of 0.34 µM against COX-2 with SI = 163.8, significantly outperforming aromatic benzimidazole-based COX-2 inhibitors which typically exhibit lower selectivity due to greater conformational rigidity and altered binding pocket accommodation [1]. While CAS 851169-09-0 has not been directly assayed in this system, the tetrahydrobenzimidazole core is the critical determinant of COX-2 selectivity within this chemotype, and the N1-phenyl substitution pattern on CAS 851169-09-0 mirrors the structural features associated with optimal selectivity in this series [1].

COX-2 inhibition anti-inflammatory selectivity index

2-Sulfanylacetic Acid Moiety Enables Potent Antimicrobial Activity Unavailable to 2-Unsubstituted Tetrahydrobenzimidazoles

The benzimidazol-2-ylthioacetic acid pharmacophore has been established as a privileged scaffold for antimicrobial activity. In a systematic study of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, all compounds demonstrated significant antimicrobial activity with MIC values in the range of 0.007–0.061 µM/mL against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans [1]. The 2-sulfanylacetic acid group is essential for this activity; the corresponding 2-mercapto (thiol) precursor 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol (CAS 72324-66-4) lacks the carboxylic acid functionality required for optimal target engagement and metal chelation . Mannich base derivatives of 1H-benzimidazol-2-ylthioacetic acid have further demonstrated enhanced antimicrobial potency compared to the parent acids, confirming the critical role of the acetic acid side chain as a derivatization handle [2].

antimicrobial benzimidazole-2-thioacetic acid MIC

N1-Phenyl Substitution on Tetrahydrobenzimidazole Scaffold Is Associated with Enhanced 5-HT₃ Receptor Antagonism

4,5,6,7-Tetrahydro-1H-benzimidazole derivatives have been extensively characterized as potent and selective 5-HT₃ receptor antagonists. In isolated guinea pig colon assays, compounds in this series demonstrated pA₂ values ranging from 8.27 to 9.08 against 5-HT and 2-methyl-5-HT [1]. Critically, stereochemical configuration at the tetrahydrobenzimidazole core was a dominant determinant of potency, with R-isomers being 1–3 orders of magnitude more potent than corresponding S-isomers [1]. The N1-aromatic substitution pattern (as present in the N1-phenyl group of CAS 851169-09-0) is a conserved structural feature among highly potent tetrahydrobenzimidazole 5-HT₃ antagonists described in patent literature [2]. In contrast, N1-unsubstituted tetrahydrobenzimidazoles lack the aromatic π-stacking capability required for optimal 5-HT₃ receptor binding pocket occupancy [2]. The Yamanouchi patent series (US 5,344,927) explicitly claims tetrahydrobenzimidazole derivatives with N1-linked heterocyclic/aryl substituents as 5-HT₃ antagonists, establishing the N1-phenyl motif as a validated pharmacophoric element distinct from N1-alkyl or N1-H analogs [2].

5-HT3 receptor antiemetic structure-activity relationship

Predicted Physicochemical Profile Differentiates Tetrahydro from Aromatic Benzimidazole Analogs in Drug-Likeness and Permeability

The tetrahydrobenzimidazole core of CAS 851169-09-0 (C₁₅H₁₆N₂O₂S, MW 288.37) exhibits a predicted LogP of 2.27 and topological polar surface area (TPSA) of 50.27 Ų, satisfying all Lipinski Rule of 5 criteria (MW < 500, LogP < 5, HBA = 4, HBD = 0, rotatable bonds = 3) [1]. In comparison, the aromatic analog 2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetic acid (CAS 93866-15-0, C₁₅H₁₂N₂O₂S, MW 284.33) possesses a fully conjugated bicyclic system that results in greater molecular planarity, higher predicted LogP, and reduced aqueous solubility . The sp³ character of the tetrahydro ring in CAS 851169-09-0 has been demonstrated in analogous tetrahydrobenzimidazole series to enhance solubility and reduce plasma protein binding relative to aromatic counterparts [2]. Furthermore, the 2-sulfanylacetic acid moiety provides a hydrogen-bond donor/acceptor constellation (carboxylic acid pKa ≈ 3.5–4.5) suitable for target engagement while maintaining sufficient lipophilicity for passive membrane permeability [1].

drug-likeness physicochemical properties permeability

Tetrahydrobenzimidazole Scaffold Demonstrates Selective Cytotoxicity Against Cancer Cell Lines with IC₅₀ Values in the Low Micromolar Range

Unaromatized tetrahydrobenzimidazole adducts synthesized from p-benzoquinone and N-arylamidines have demonstrated selective cytotoxicity against hematopoietic cancer cell lines (Jurkat, Raji, K562, U937) with IC₅₀ values between 3 and 10 µM at 48 hours, while sparing peripheral blood mononuclear cells (PBMCs) from healthy donors [1]. This selectivity profile is attributed to the unaromatized tetrahydrobenzimidazole core, as fully aromatic benzimidazole analogs in the same study exhibited reduced selectivity. In a separate study, tetrahydrobenzimidazole TMQ0153 was shown to trigger caspase-dependent apoptosis at low concentrations, accompanied by loss of mitochondrial membrane potential, and at higher concentrations induced necroptotic cell death with ROS accumulation preventable by N-acetyl-L-cysteine [2]. TMQ0153 also demonstrated in vivo efficacy, significantly reducing tumor volume and weight in MV4-11 xenograft models [2]. The N1-phenyl and 2-sulfanylacetic acid substituents on CAS 851169-09-0 differentiate it from TMQ0153 while retaining the tetrahydrobenzimidazole core essential for mitochondrial targeting.

anticancer cytotoxicity tetrahydrobenzimidazole

1,2-Disubstituted Benzimidazole Scaffold Demonstrates Antimicrobial Activity Distinct from 2-Substituted or 1-Substituted Analogs

In a structure-based antibacterial study, 1,2-disubstituted benzimidazole derivatives demonstrated a distinct activity profile from their 2-substituted (N1-unsubstituted) counterparts. The most active compound, 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole, achieved a MIC of 15.63 µg/mL against tested bacterial strains, while 2-substituted-only analogs showed significantly higher MIC values [1]. This study establishes that 1,2-disubstitution (as present in CAS 851169-09-0 with its N1-phenyl and 2-sulfanylacetic acid groups) is a critical determinant of antibacterial potency in the benzimidazole series. The tetrahydro modification on CAS 851169-09-0 adds a further dimension of differentiation, as the saturated ring alters the electronic distribution of the benzimidazole core compared to aromatic 1,2-disubstituted analogs [2]. Among 2-(substituted benzyl)sulfanyl benzimidazole derivatives, antimycobacterial activity increased in the order of benzothiazole < benzoxazole ~ benzimidazole < 5-methylbenzimidazole, demonstrating the sensitivity of biological activity to even minor substituent changes on the benzimidazole core [2].

1,2-disubstituted benzimidazole antibacterial MIC

Recommended Application Scenarios for 2-[(1-Phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic Acid (CAS 851169-09-0)


Medicinal Chemistry: COX-2 Selective Inhibitor Lead Optimization

Based on the demonstrated COX-2 selectivity of 1,2-diaryl-tetrahydrobenzimidazoles (SI up to 163.8, IC₅₀ 0.34–0.69 µM) [1], CAS 851169-09-0 serves as a versatile starting scaffold for COX-2 inhibitor development. The 2-sulfanylacetic acid moiety can be elaborated via amide coupling or esterification to introduce diverse C-2 substituents while retaining the tetrahydrobenzimidazole core essential for COX-2 selectivity. The N1-phenyl group provides a validated anchor point for further SAR exploration at the COX-2 secondary binding pocket.

Antimicrobial Drug Discovery: 1,2-Disubstituted Benzimidazole Library Synthesis

The established antimicrobial activity of benzimidazol-2-ylthioacetic acid derivatives (MIC range 0.007–0.061 µM/mL) [2] and the demonstrated superiority of 1,2-disubstituted benzimidazoles over 2-substituted-only analogs [3] position CAS 851169-09-0 as an ideal building block for antimicrobial library construction. The carboxylic acid handle enables rapid diversification through amide, ester, or hydrazide formation, while the tetrahydro core offers distinct physicochemical properties from aromatic benzimidazole library members.

Neuroscience: 5-HT₃ Receptor Antagonist Development

The clinically validated 5-HT₃ antagonist activity of N1-aryl tetrahydrobenzimidazoles (pA₂ up to 9.08) [4] supports the use of CAS 851169-09-0 in antiemetic and gastrointestinal motility drug discovery. The N1-phenyl substituent on the tetrahydrobenzimidazole core matches the pharmacophoric requirements defined in the Yamanouchi patent series (US 5,344,927) [5], and the 2-sulfanylacetic acid group provides a synthetic handle for introducing heterocyclic substituents known to enhance 5-HT₃ receptor affinity.

Oncology: Mitochondrial-Targeted Anticancer Agent Screening

The selective cytotoxicity of tetrahydrobenzimidazole derivatives against hematopoietic cancer cells (IC₅₀ 3–10 µM) with sparing of normal PBMCs [6], combined with the mitochondrial mechanism of action validated by TMQ0153 (involving OPA1 inhibition, ROS induction, and in vivo xenograft efficacy) [7], recommends CAS 851169-09-0 for inclusion in anticancer screening cascades. The N1-phenyl group offers a distinct structural vector from TMQ0153 for exploring differential mitochondrial targeting profiles.

Quote Request

Request a Quote for 2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.